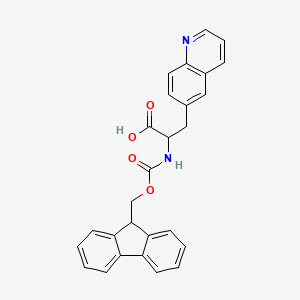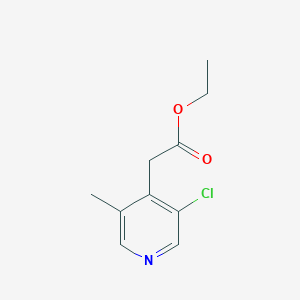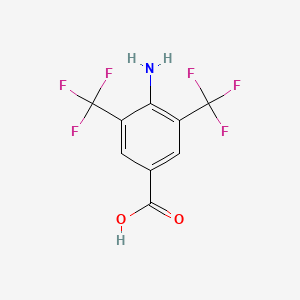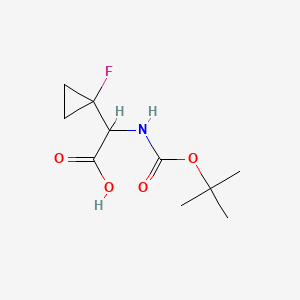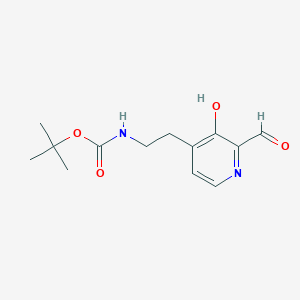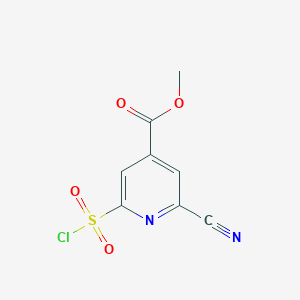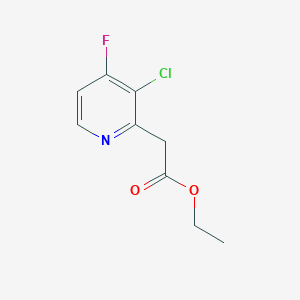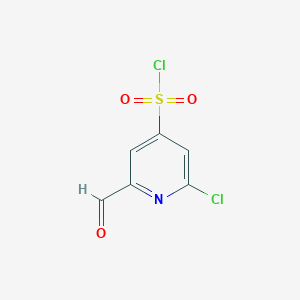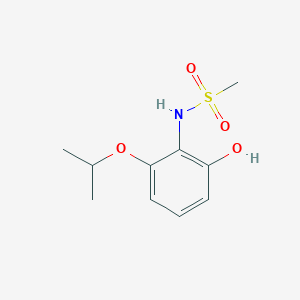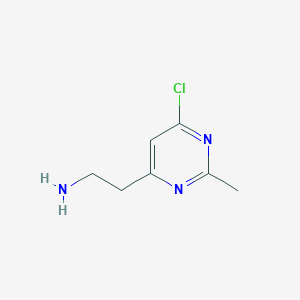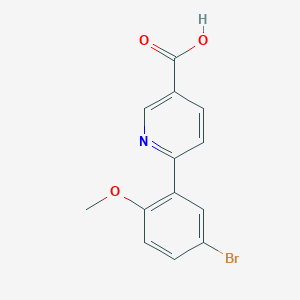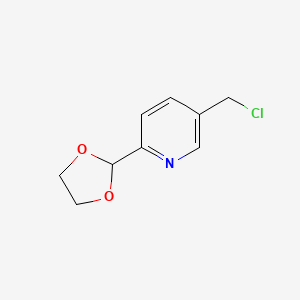
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine typically involves the reaction of 2-(1,3-dioxolan-2-YL)pyridine with chloromethylating agents under controlled conditions. Common reagents used in this process include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
科学研究应用
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxolan-2-YL)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Methyl-2-(1,3-dioxolan-2-YL)pyridine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-2-(1,3-dioxolan-2-YL)pyridine: Similar structure but with a bromomethyl group, which can lead to different reaction kinetics and products.
Uniqueness
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is unique due to its combination of a reactive chloromethyl group and a 1,3-dioxolane ring, which provides a versatile platform for chemical modifications and applications in various fields.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H10ClNO2/c10-5-7-1-2-8(11-6-7)9-12-3-4-13-9/h1-2,6,9H,3-5H2 |
InChI 键 |
MGLSQZKZNXYPGA-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=NC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


